molecular formula C8H6Cl2N2O2 B2812486 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 68654-20-6

2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B2812486
CAS No.: 68654-20-6
M. Wt: 233.05
InChI Key: JADYUIKWTGSHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a useful research compound. Its molecular formula is C8H6Cl2N2O2 and its molecular weight is 233.05. The purity is usually 95%.
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Biological Activity

2,6-Dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound with significant biological activities. This compound belongs to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

  • Molecular Formula : C8H6Cl2N2O2
  • Molar Mass : 233.05 g/mol
  • CAS Number : [not specified]

The structure of this compound is characterized by a pyrazolo[1,2-a]pyrazole core with two chlorine substituents and two methyl groups that influence its biological activity.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicate that modifications in the structure can enhance anti-inflammatory effects significantly .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For example, a series of novel pyrazole compounds demonstrated effective antibacterial activity against various strains including E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups was found to be crucial for enhancing this activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Specifically, certain derivatives have been reported to target specific kinases involved in cancer progression .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors (e.g., cyclooxygenase inhibitors), which play a critical role in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Anti-inflammatory Effects

A study conducted by Bekhit et al. synthesized a range of pyrazole derivatives and assessed their anti-inflammatory activity in vitro. The results indicated that certain compounds significantly reduced IL-6 levels in human cell lines compared to controls .

Case Study 2: Antimicrobial Efficacy

Research by Argade et al. focused on synthesizing 2,4-disubstituted oxazol-5-one derivatives based on the pyrazole scaffold. The study revealed that one particular derivative exhibited potent antimicrobial activity against standard bacterial strains when compared to traditional antibiotics like ampicillin .

Properties

IUPAC Name

2,6-dichloro-1,5-dimethylpyrazolo[1,2-a]pyrazole-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c1-3-5(9)7(13)12-4(2)6(10)8(14)11(3)12/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADYUIKWTGSHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2N1C(=O)C(=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.